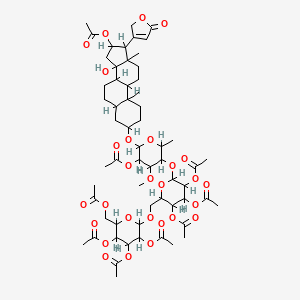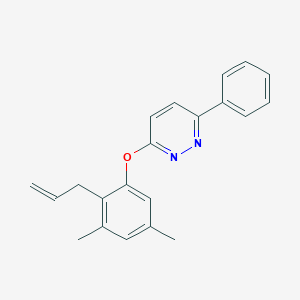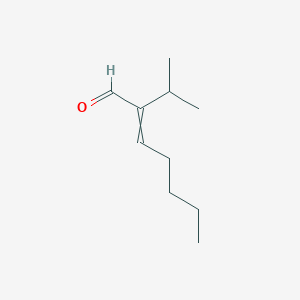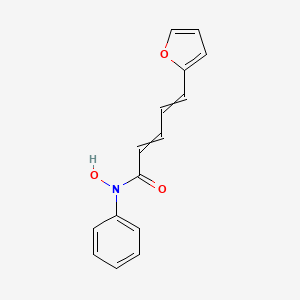![molecular formula C20H28N2 B14588088 1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine CAS No. 61456-54-0](/img/structure/B14588088.png)
1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine is a chemical compound characterized by the presence of a phenyl ring substituted with a prop-1-yn-1-yl group and a methylene bridge connecting two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine typically involves the following steps:
Formation of the Prop-1-yn-1-yl Substituted Phenyl Ring: This can be achieved through a Sonogashira coupling reaction, where a phenyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Methylene Bridge: The methylene bridge connecting the phenyl ring to the piperidine rings can be formed through a condensation reaction using formaldehyde or a similar methylene donor.
Formation of the Dipiperidine Structure: The final step involves the cyclization of the intermediate compound to form the dipiperidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-yn-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and substituted phenyl derivatives.
Scientific Research Applications
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-{[4-(Prop-2-yn-1-yl)phenyl]methylene}dipiperidine: Similar structure but with a different position of the alkyne group.
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}diethylamine: Similar structure but with diethylamine instead of dipiperidine.
Uniqueness
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61456-54-0 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[piperidin-1-yl-(4-prop-1-ynylphenyl)methyl]piperidine |
InChI |
InChI=1S/C20H28N2/c1-2-9-18-10-12-19(13-11-18)20(21-14-5-3-6-15-21)22-16-7-4-8-17-22/h10-13,20H,3-8,14-17H2,1H3 |
InChI Key |
FDKKYPMPVKTCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)

![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)


![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)





![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
